1-[(2-Bromoethyl)sulfonyl]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-BROMOETHANESULFONYL)BUTANE is an organic compound that features a bromine atom attached to an ethanesulfonyl group, which is further connected to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-BROMOETHANESULFONYL)BUTANE can be synthesized through a multi-step process. One common method involves the reaction of butan-1-ol with sodium bromide and concentrated sulfuric acid to produce 1-bromobutane . This intermediate can then be reacted with ethanesulfonyl chloride in the presence of a base to yield 1-(2-BROMOETHANESULFONYL)BUTANE.
Industrial Production Methods: Industrial production of 1-(2-BROMOETHANESULFONYL)BUTANE typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-BROMOETHANESULFONYL)BUTANE undergoes various chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to S_N2 type reactions where the bromine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Bases: Strong bases like sodium hydroxide or potassium tert-butoxide are used in elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Products: The major product of elimination reactions is typically an alkene.
Scientific Research Applications
1-(2-BROMOETHANESULFONYL)BUTANE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It can be used to introduce sulfonyl groups into pharmaceutical compounds, potentially altering their biological activity.
Material Science: The compound can be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-BROMOETHANESULFONYL)BUTANE in chemical reactions involves the formation of a transition state where the bromine atom is either substituted or eliminated. In substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of the bromide ion . In elimination reactions, a base abstracts a proton from a β-carbon, leading to the formation of a double bond and the release of the bromide ion .
Comparison with Similar Compounds
1-Bromobutane: Similar in structure but lacks the ethanesulfonyl group.
2-Bromoethanesulfonyl Chloride: Similar in structure but contains a chlorine atom instead of a butane chain.
Properties
Molecular Formula |
C6H13BrO2S |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
1-(2-bromoethylsulfonyl)butane |
InChI |
InChI=1S/C6H13BrO2S/c1-2-3-5-10(8,9)6-4-7/h2-6H2,1H3 |
InChI Key |
LLCZNKNPSIAYMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.